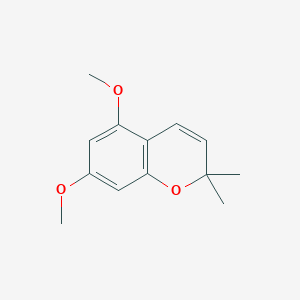
5,7-二甲氧基-2,2-二甲基色烯
描述
5,7-Dimethoxy-2,2-dimethylchromene is a synthetic precocenoid . It has potential insect control function and is a potential inhibitor of juvenile hormone on Locusta migratoria . It induces loss of pigmentation in hatching larvae of shield bug (Eurgaster integriceps) .
Synthesis Analysis
The synthesis of 2,2-dimethylchromene derivatives, including 5,7-Dimethoxy-2,2-dimethylchromene, involves designing, synthesizing, and characterizing by spectroscopic analysis . The target compounds are evaluated for their antifungal activities against nine phytopathogenic fungi in vitro .Molecular Structure Analysis
The molecular structure of 5,7-Dimethoxy-2,2-dimethylchromene consists of a benzopyran skeleton, particularly 2,2-dimethyl-2H-chromene . It is obtained through various biosynthesis pathways and is common in numerous phytochemical classes of natural products .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-dimethylchromene derivatives, including 5,7-Dimethoxy-2,2-dimethylchromene, are studied using computational methods . The study focuses on the impact of a number of functional groups acting on these derivatives, their global reactivity from the frontier molecular orbitals and local reactivity from the Fukui functions .科学研究应用
抗肿瘤潜力
5,7-二甲氧基-2,2-二甲基色烯已显示出作为抗肿瘤剂的潜力。研究表明,该化合物的衍生物,如 2,2-二甲基色烯-5,8-醌和 6,7-二甲氧基-2,2-二甲基色烯-5,8-醌,可以生物还原为富电子的色烯。这些色烯及其环氧衍生物由于其作为抗肿瘤烷化剂的可能应用而受到关注 (Brown, Lewis, & Waring, 1990).
河畔色烯 A 的合成
涉及 5,7-二甲氧基-2,2-二甲基色烯的另一个研究领域是它在河畔色烯 A 合成中的作用。该合成过程从 7,8-二甲氧基-2,2-二甲基色满开始,生成各种中间体,最终生成河畔色烯 A。该化合物已被研究其在包括药用化学在内的各个领域的潜在应用 (NakayamaMitsuru et al., 1972).
非均相不对称环氧化
在化学合成领域,5,7-二甲氧基-2,2-二甲基色烯已被用于探索非均相不对称环氧化的研究。该化合物参与了由聚合结合的锰 (III) 配合物催化的反应,表现出显着的对映选择性,这对于为各种应用生产化合物特定的所需对映异构体至关重要 (Song et al., 2000).
抗利什曼原虫活性
已经合成并评估了基于 5,7-二甲氧基-2,2-二甲基色烯的化合物,以了解它们的生物活性。其中,某些芳香酰胺显示出显着的抗利什曼原虫活性,突出了该化合物的衍生物在开发治疗利什曼原虫寄生虫引起的疾病方面的潜力 (Neghra et al., 2017).
作用机制
Target of Action
The primary target of 5,7-Dimethoxy-2,2-dimethylchromene is the pigmentation process in the hatching larvae of the shield bug (Eurgaster integriceps) . This compound has potential insect control function .
Mode of Action
5,7-Dimethoxy-2,2-dimethylchromene interacts with its targets by inducing a loss of pigmentation in the hatching larvae of the shield bug . This interaction results in a change in the appearance of the larvae, which can potentially affect their survival and development .
Result of Action
The primary molecular and cellular effect of 5,7-Dimethoxy-2,2-dimethylchromene’s action is the loss of pigmentation in the hatching larvae of the shield bug . This loss of pigmentation can potentially affect the larvae’s survival and development, making this compound a potential insect control agent .
安全和危害
The safety data sheet for 5,7-Dimethoxy-2,2-dimethylchromene suggests that it should be handled with care . It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .
未来方向
The future directions for 5,7-Dimethoxy-2,2-dimethylchromene involve its potential use as an insect control agent and its potential as an antifungal agent . Research is ongoing to develop new fungicides with novel molecular frameworks and good environmental friendliness to efficiently control agricultural fungi .
生化分析
Biochemical Properties
5,7-Dimethoxy-2,2-dimethylchromene plays a significant role in biochemical reactions, particularly in the context of insect physiology. It interacts with various enzymes and proteins involved in the pigmentation process of insect larvae. One of the key interactions is with enzymes responsible for melanin synthesis. By inhibiting these enzymes, 5,7-Dimethoxy-2,2-dimethylchromene disrupts the normal pigmentation process, leading to the loss of color in the larvae . Additionally, this compound may interact with other biomolecules involved in the regulation of gene expression related to pigmentation.
Cellular Effects
The effects of 5,7-Dimethoxy-2,2-dimethylchromene on cells are profound, particularly in insect larvae. This compound influences cell function by altering cell signaling pathways and gene expression. Specifically, it affects the pathways involved in melanin production, leading to a decrease in pigmentation. Furthermore, 5,7-Dimethoxy-2,2-dimethylchromene impacts cellular metabolism by interfering with the normal metabolic processes required for pigment synthesis . These cellular effects contribute to the overall loss of pigmentation observed in treated larvae.
Molecular Mechanism
At the molecular level, 5,7-Dimethoxy-2,2-dimethylchromene exerts its effects through specific binding interactions with enzymes involved in melanin synthesis. By binding to these enzymes, it inhibits their activity, preventing the conversion of precursor molecules into melanin. This inhibition results in a decrease in melanin production and subsequent loss of pigmentation in the larvae . Additionally, 5,7-Dimethoxy-2,2-dimethylchromene may influence gene expression by modulating transcription factors involved in the regulation of pigmentation genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dimethoxy-2,2-dimethylchromene have been observed to change over time. Initially, the compound induces a rapid loss of pigmentation in insect larvae. Prolonged exposure may lead to degradation of the compound, reducing its efficacy. Studies have shown that the stability of 5,7-Dimethoxy-2,2-dimethylchromene can be influenced by environmental factors such as temperature and pH . Long-term effects on cellular function include sustained inhibition of melanin synthesis and potential impacts on other metabolic processes.
Dosage Effects in Animal Models
The effects of 5,7-Dimethoxy-2,2-dimethylchromene vary with different dosages in animal models. At lower doses, the compound effectively induces pigmentation loss without causing significant adverse effects. At higher doses, toxic effects may be observed, including disruption of normal cellular functions and potential toxicity to non-target organisms . Threshold effects have been identified, indicating the minimum effective dose required to achieve the desired pigmentation loss in insect larvae.
Metabolic Pathways
5,7-Dimethoxy-2,2-dimethylchromene is involved in metabolic pathways related to melanin synthesis. It interacts with enzymes such as tyrosinase, which plays a crucial role in the conversion of tyrosine to melanin. By inhibiting tyrosinase activity, 5,7-Dimethoxy-2,2-dimethylchromene disrupts the normal metabolic flux, leading to a decrease in melanin production . Additionally, this compound may affect the levels of other metabolites involved in pigmentation processes.
Transport and Distribution
Within cells and tissues, 5,7-Dimethoxy-2,2-dimethylchromene is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to target sites involved in melanin synthesis. The distribution of 5,7-Dimethoxy-2,2-dimethylchromene within cells may influence its efficacy and overall impact on pigmentation . Accumulation of the compound in specific cellular compartments can enhance its inhibitory effects on melanin synthesis.
Subcellular Localization
The subcellular localization of 5,7-Dimethoxy-2,2-dimethylchromene is critical for its activity and function. This compound is directed to specific compartments or organelles involved in melanin synthesis, such as melanosomes. Targeting signals and post-translational modifications may play a role in directing 5,7-Dimethoxy-2,2-dimethylchromene to these compartments . The localization of the compound within these organelles enhances its ability to inhibit melanin synthesis and induce pigmentation loss.
属性
IUPAC Name |
5,7-dimethoxy-2,2-dimethylchromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2)6-5-10-11(15-4)7-9(14-3)8-12(10)16-13/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNCIJIARMEHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C=C2OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175694 | |
| Record name | 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21421-66-9 | |
| Record name | 5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21421-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021421669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



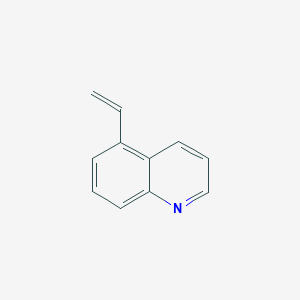
![[(Z)-Tetrahydro-2H-pyran-3-ylidene]acetic acid ethyl ester](/img/structure/B3116058.png)
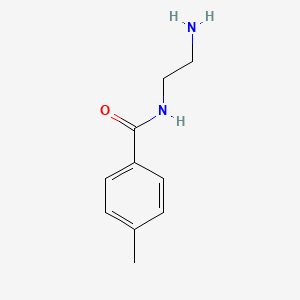

![8-Iodo-1,4-dioxaspiro[4.5]decane](/img/structure/B3116079.png)
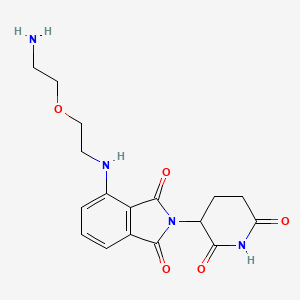
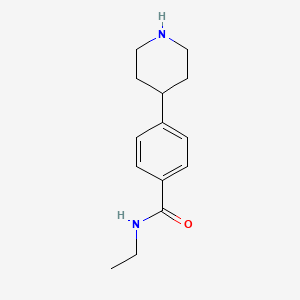
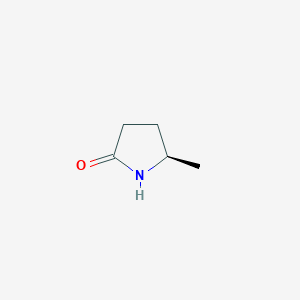

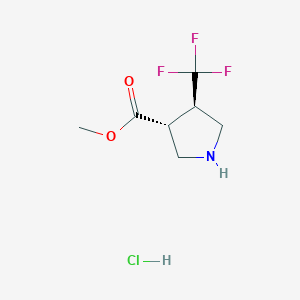
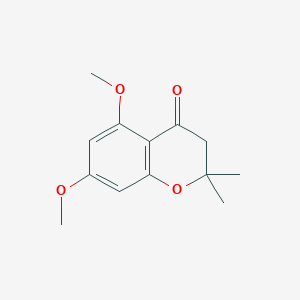
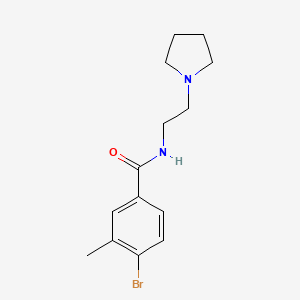
![Sodium;2-[4-[carboxymethyl(nitroso)amino]-N-nitrosoanilino]acetate](/img/structure/B3116141.png)
